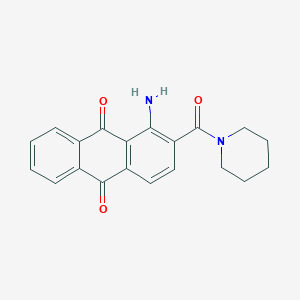
1-Amino-2-(piperidin-1-ylcarbonyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-アミノ-2-(ピペリジン-1-イルカルボニル)アントラセン-9,10-ジオンは、アントラキノンファミリーに属する複雑な有機化合物です。アントラキノンは、医薬品、化学、工業など、さまざまな分野で多様な用途を持つことが知られています。
準備方法
合成経路および反応条件: 1-アミノ-2-(ピペリジン-1-イルカルボニル)アントラセン-9,10-ジオンは、いくつかの方法で合成できます。一般的なアプローチの1つは、1-アミノアントラキノンをピペリジンと適切なカルボニル源と反応させる方法です。この反応は通常、ルイス酸などの触媒を必要とし、完全な変換を確実にするために高温で行われます。
工業生産方法: この化合物の工業生産では、多くの場合、連続フロー反応器を使用した大規模合成が行われます。これらの反応器は、反応条件を正確に制御することで、高収率と高純度を確保できます。このプロセスには、再結晶またはクロマトグラフィーなどの精製工程が含まれ、目的の生成物が単離されます。
化学反応の分析
反応の種類: 1-アミノ-2-(ピペリジン-1-イルカルボニル)アントラセン-9,10-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてキノン誘導体を形成できます。
還元: 還元反応によって、この化合物はヒドロキノン誘導体に変換されます。
置換: アミノ基とピペリジニル基は、適切な条件下で他の官能基に置換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: 置換反応には、パラジウム炭素などの触媒または反応を促進する特定の溶媒が必要になる場合があります。
主な生成物: これらの反応から生成される主な生成物には、さまざまなアントラキノン誘導体が含まれ、これらの誘導体は、特定の用途に合わせてさらに改変できます。
科学研究における用途
1-アミノ-2-(ピペリジン-1-イルカルボニル)アントラセン-9,10-ジオンは、科学研究において幅広い用途があります。
化学: これは、他の複雑な有機分子の合成の前駆体として役立ちます。
生物学: この化合物は、酵素阻害やタンパク質相互作用に関連する研究に使用されます。
科学的研究の応用
1-AMINO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
作用機序
1-アミノ-2-(ピペリジン-1-イルカルボニル)アントラセン-9,10-ジオンの作用機序は、特定の分子標的との相互作用に関係しています。生物系では、この化合物は、細胞プロセスに関与する重要な酵素やタンパク質を阻害できます。 たとえば、トポイソメラーゼやキナーゼを標的にすることで、DNA複製と細胞分裂を阻害する可能性があります . さらに、この化合物は活性酸素種を生成する能力を持つため、癌細胞に対する細胞毒性効果に貢献しています。
類似の化合物:
1-アミノ-9,10-アントラキノン: アントラキノンコアは類似していますが、ピペリジニル基がありません。
2-アミノアントラキノン: 異なる官能基を持つ別のアントラキノン誘導体です。
1-(ピペリジン-1-イル)-9,10-アントラキノン: 構造は類似していますが、アミノ基とピペリジニル基の位置が異なります.
独自性: 1-アミノ-2-(ピペリジン-1-イルカルボニル)アントラセン-9,10-ジオンは、アミノ基とピペリジニル基のユニークな組み合わせにより、独自の化学的および生物学的特性を持っています。この独自性により、標的とする研究や産業用途に役立つ化合物となっています。
結論
1-アミノ-2-(ピペリジン-1-イルカルボニル)アントラセン-9,10-ジオンは、さまざまな科学分野で大きな可能性を秘めた汎用性の高い化合物です。その独特の構造と反応性により、新しい治療薬や工業製品の開発を目指す研究者にとって重要な研究対象となっています。
類似化合物との比較
Similar Compounds
1-AMINO-9,10-DIHYDROANTHRACENE-9,10-DIONE: Lacks the piperidine moiety, resulting in different chemical properties and biological activities.
2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
1-AMINO-2-(PIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to the presence of both amino and piperidine functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C20H18N2O3 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
1-amino-2-(piperidine-1-carbonyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18N2O3/c21-17-15(20(25)22-10-4-1-5-11-22)9-8-14-16(17)19(24)13-7-3-2-6-12(13)18(14)23/h2-3,6-9H,1,4-5,10-11,21H2 |
InChIキー |
UDCDRYXJVMHNHQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


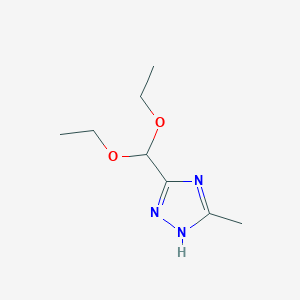
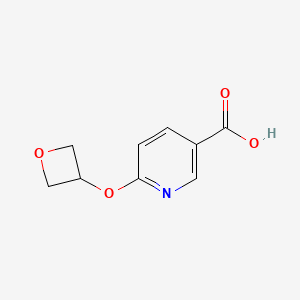
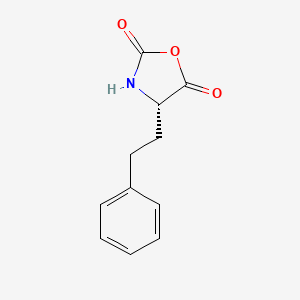

![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
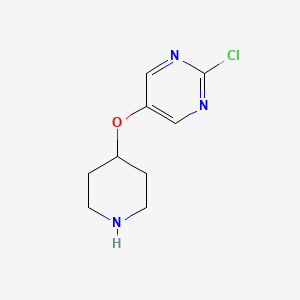


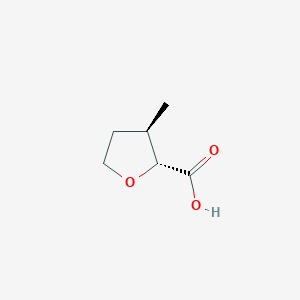

![[2,2'-Bithiophene]-5,5'-dithiol](/img/structure/B11717029.png)

